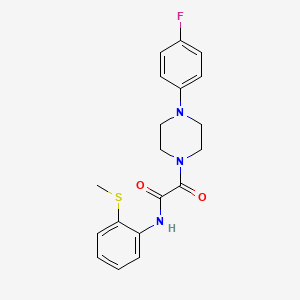

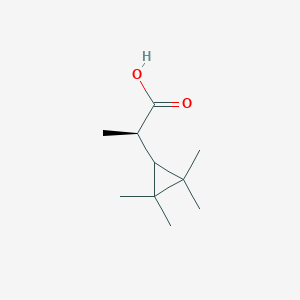

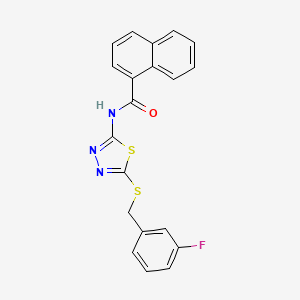

Ethyl 2-(2-benzoylbenzenesulfonamido)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-benzoylbenzenesulfonamido)acetate, also known as EBB, is a synthetic compound that belongs to the class of sulfonamide derivatives. EBB has gained interest in the scientific community due to its potential applications in drug discovery and development.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactions

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, related to the compound , has been utilized in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids without racemization, offering an environmentally friendly and cost-effective method due to the recyclability of byproducts (Kishore Thalluri et al., 2014). Additionally, the compound finds application in CuCN and N-benzylbenzenesulfonamide catalyzed 1,4-addition of diorganozincs to α,β-unsaturated ketones, highlighting its role in facilitating reactions with high yields and proposing a catalytic cycle based on kinetic studies (M. Kitamura et al., 2000).

Novel Compound Synthesis

The synthesis of α-isomalto-oligosaccharide derivatives indicates the versatility of benzoylbenzenesulfonamido-related compounds in creating complex molecular structures, showing potential for diverse applications, including in protein conjugates (R. Eby, 1979). Celecoxib derivatives, synthesized using a related methodology, have demonstrated a range of biological activities, suggesting the potential of such compounds in pharmaceutical applications (Ş. Küçükgüzel et al., 2013).

Anaerobic Oxidation and Environmental Implications

The investigation into anaerobic oxidation of ethylbenzene by strain EB1, leading to potential benzoyl acetate formation, underlines the environmental relevance of such compounds in biodegradation processes (H. Ball et al., 1996).

Chemical Synthesis and Catalysis

Ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate synthesis via phosphine catalysis exemplifies the compound's role in complex chemical synthesis processes, showcasing its utility in creating intricate molecular structures (Kui Lu et al., 2009).

Material Science and Engineering

The preparation of 2-ethyl-4-methylimidazole derivatives as latent curing agents for epoxy resin, utilizing ethyl benzoylbenzenesulfonamido derivatives, illustrates the material science applications of such compounds in enhancing the properties of polymers (Dingfeng Lei et al., 2015).

Propiedades

IUPAC Name |

ethyl 2-[(2-benzoylphenyl)sulfonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-2-23-16(19)12-18-24(21,22)15-11-7-6-10-14(15)17(20)13-8-4-3-5-9-13/h3-11,18H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDBZYRGTHBOEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-ethylphenyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2735442.png)

![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2735444.png)

![Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate](/img/structure/B2735449.png)

![2-amino-4-(3,4-diethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2735454.png)